Glycine, N-[N-(diphenylacetyl)glycyl]-
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Overview
Description
Glycine, N-[N-(diphenylacetyl)glycyl]- is a compound that belongs to the class of peptides. It is a derivative of glycine, which is the simplest amino acid. This compound is characterized by the presence of a diphenylacetyl group attached to the glycine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[N-(diphenylacetyl)glycyl]- typically involves the reaction of glycine with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of Glycine, N-[N-(diphenylacetyl)glycyl]- follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[N-(diphenylacetyl)glycyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the diphenylacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new peptide derivatives with different functional groups.
Scientific Research Applications
Glycine, N-[N-(diphenylacetyl)glycyl]- is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex peptides and proteins.
Biology: In studies related to protein folding and stability.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of Glycine, N-[N-(diphenylacetyl)glycyl]- involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity. The compound may also influence cellular pathways by altering the expression of certain genes or proteins.
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A simpler dipeptide of glycine.
N-Acetylglycine: Another derivative of glycine with an acetyl group.
Glycyl-L-alanine: A dipeptide consisting of glycine and alanine.
Uniqueness
Glycine, N-[N-(diphenylacetyl)glycyl]- is unique due to the presence of the diphenylacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
65707-76-8 |
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Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-[[2-[(2,2-diphenylacetyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H18N2O4/c21-15(19-12-16(22)23)11-20-18(24)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H,19,21)(H,20,24)(H,22,23) |
InChI Key |
VJAACLVAHLCSAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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